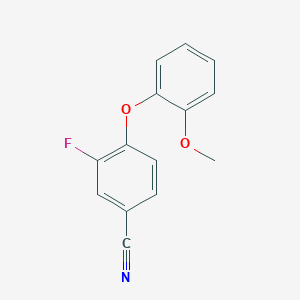

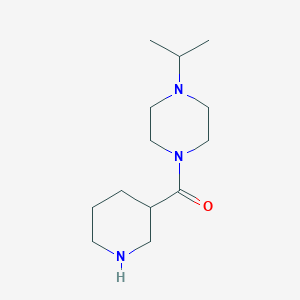

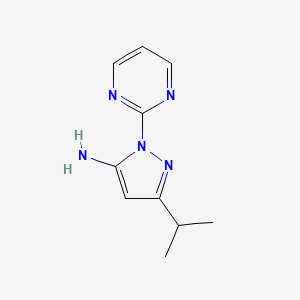

![molecular formula C9H15F3N2O B1461417 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one CAS No. 1152717-22-0](/img/structure/B1461417.png)

1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one” is C9H15F3N2O. The SMILES string for this compound is NC1CCN(CC1)CC(F)(F)F . The InChI key for this compound is JJGAYYBQGNJNJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound “this compound” is a solid . The molecular weight of this compound is 224.22 g/mol.Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution Reactions

The reactivity of piperidine derivatives, including compounds similar to 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one, has been explored in nucleophilic aromatic substitution reactions. These reactions are fundamental in organic synthesis, allowing for the introduction of nitrogen-containing groups into aromatic systems. Such transformations are crucial for the development of pharmaceuticals, agrochemicals, and advanced materials (Pietra & Vitali, 1972).

Antineoplastic Agent Development

Research into piperidine derivatives has led to the discovery of novel antineoplastic agents, demonstrating significant cytotoxic properties against various cancer cell lines. These compounds exhibit tumor-selective toxicity and can modulate multi-drug resistance, making them promising candidates for cancer therapy. Their modes of action include apoptosis induction, reactive oxygen species generation, and mitochondrial function disruption (Hossain et al., 2020).

Dopamine D2 Receptor Ligand Development

In the context of neuropsychiatric disorders, dopamine D2 receptor (D2R) ligands have therapeutic potential. The typical pharmacophore for high D2R affinity includes an aromatic moiety, a cyclic amine (like piperidine), and a lipophilic fragment. Studies on piperidine derivatives contribute to understanding the structural requirements for D2R modulation, which is relevant for treating conditions such as schizophrenia and Parkinson's disease (Jůza et al., 2022).

Ethnobotanical and Phytochemical Studies

Ethnobotanical research has explored plants containing piperidine derivatives for their traditional medicinal uses. For instance, the study of Ehretia laevis highlighted the presence of various compounds, including piperidine, which contribute to its therapeutic properties in traditional medicine. Such research informs the development of natural product-based therapeutics (Thakre et al., 2016).

Safety and Hazards

The compound “1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one” may pose certain hazards. It has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The safety information includes pictograms GHS07,GHS09 and the signal word is Warning . Hazard statements include H302 - H410 and precautionary statements include P273 - P301 + P312 + P330 .

Análisis Bioquímico

Biochemical Properties

1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may affect the expression of certain genes, thereby altering the cellular phenotype .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have both immediate and delayed effects on cells, depending on its concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its presence can alter the levels of specific metabolites, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .

Propiedades

IUPAC Name |

1-[4-(2,2,2-trifluoroethylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O/c1-7(15)14-4-2-8(3-5-14)13-6-9(10,11)12/h8,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUFILNMHAELQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

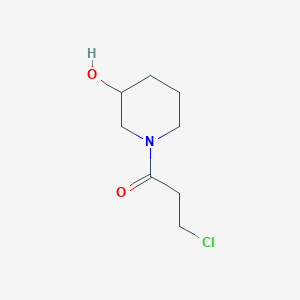

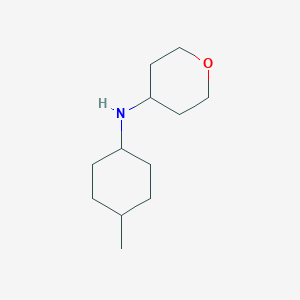

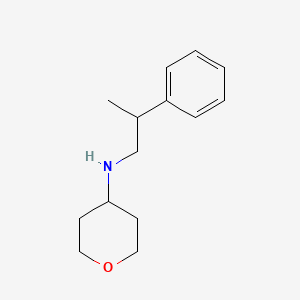

![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)

![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)